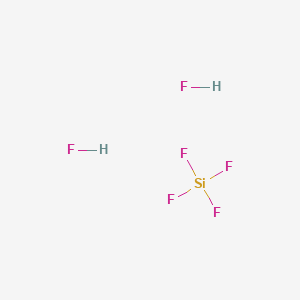

Tetrafluorosilane;dihydrofluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxyatomoxetine is a significant metabolite of atomoxetine, a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention deficit hyperactivity disorder (ADHD). This compound is formed through the metabolic action of the enzyme cytochrome P450 2D6 (CYP2D6) on atomoxetine . It exhibits unique pharmacological properties, including sub-micromolar affinity for opioid receptors, acting as an antagonist at μ-opioid receptors and a partial agonist at κ-opioid receptors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Hydroxyatomoxetin beinhaltet die Hydroxylierung von Atomoxetin. Dieser Prozess wird hauptsächlich durch das Enzym Cytochrom P450 2D6 (CYP2D6) vermittelt . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lebermikrosomen oder rekombinanten Enzymen, um den Hydroxylierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Hydroxyatomoxetin folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Bioreaktoren, die Lebermikrosomen oder rekombinante CYP2D6-Enzyme enthalten, um eine effiziente Umwandlung von Atomoxetin in 4-Hydroxyatomoxetin zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Hydroxyatomoxetin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann auftreten, was zur Bildung verschiedener oxidativer Metaboliten führt.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen die Hydroxylgruppe verändern.

Substitution: Die Hydroxylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung oxidativer Metaboliten.

Reduktion: Bildung reduzierter Derivate.

Substitution: Bildung substituierter Derivate mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

4-Hydroxyatomoxetin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Referenzverbindung in Studien zum Metabolismus von Atomoxetin verwendet.

Biologie: Untersucht auf seine Interaktionen mit Opioidrezeptoren und seine potenziellen Auswirkungen auf Neurotransmittersysteme.

Medizin: Untersucht auf seine Rolle in der Pharmakokinetik und Pharmakodynamik von Atomoxetin, insbesondere bei Personen mit unterschiedlichen CYP2D6-metabolischen Fähigkeiten

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Noradrenalin- und Opioidrezeptoren abzielen.

5. Wirkmechanismus

4-Hydroxyatomoxetin übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Opioidrezeptoren aus. Es wirkt als Antagonist an μ-Opioidrezeptoren und als partieller Agonist an κ-Opioidrezeptoren . Diese Wechselwirkungen beeinflussen die Neurotransmitterfreisetzung und modulieren die Schmerzempfindung und Stimmung. Darüber hinaus behält es einige der Noradrenalin-Wiederaufnahmehemmungseigenschaften seiner Muttersubstanz Atomoxetin bei .

Ähnliche Verbindungen:

Atomoxetin: Die Muttersubstanz, die hauptsächlich zur Behandlung von ADHS eingesetzt wird.

N-Desmethylatomoxetin: Ein weiterer Metabolit von Atomoxetin mit unterschiedlichen pharmakologischen Eigenschaften.

Vergleich: 4-Hydroxyatomoxetin ist durch seine doppelte Wirkung auf Opioidrezeptoren und die Hemmung der Noradrenalin-Wiederaufnahme einzigartig. Im Gegensatz zu Atomoxetin, das hauptsächlich auf Noradrenalinttransporter abzielt, interagiert 4-Hydroxyatomoxetin auch mit Opioidrezeptoren, wodurch ein breiteres Spektrum pharmakologischer Wirkungen erzielt wird .

Wirkmechanismus

4-Hydroxyatomoxetine exerts its effects primarily through its interaction with opioid receptors. It acts as an antagonist at μ-opioid receptors and a partial agonist at κ-opioid receptors . These interactions influence neurotransmitter release and modulate pain perception and mood. Additionally, it retains some of the norepinephrine reuptake inhibition properties of its parent compound, atomoxetine .

Vergleich Mit ähnlichen Verbindungen

Atomoxetine: The parent compound, primarily used for ADHD treatment.

N-desmethylatomoxetine: Another metabolite of atomoxetine with different pharmacological properties.

Comparison: 4-Hydroxyatomoxetine is unique due to its dual action on opioid receptors and norepinephrine reuptake inhibition. Unlike atomoxetine, which primarily targets norepinephrine transporters, 4-Hydroxyatomoxetine also interacts with opioid receptors, providing a broader spectrum of pharmacological effects .

Biologische Aktivität

Tetrafluorosilane, also known as silicon tetrafluoride (SiF₄), is a chemical compound with significant industrial applications and notable biological activity, primarily characterized by its toxicity and corrosive properties. This article delves into the biological effects of tetrafluorosilane, its mechanisms of toxicity, and relevant case studies to highlight its health implications.

- Chemical Formula : SiF₄

- Molecular Weight : 104.079 g/mol

- Physical State : Colorless gas with a pungent odor

- Boiling Point : Slightly above its melting point at 4 °C

Tetrafluorosilane is notable for its tetrahedral molecular structure, which contributes to its reactivity and interaction with biological systems.

Acute Toxicity

Tetrafluorosilane is classified as highly toxic. Inhalation exposure can lead to severe respiratory issues, including:

- Irritation of the respiratory tract : Symptoms include sore throat, coughing, and difficulty breathing.

- Pulmonary edema : Prolonged exposure may result in fluid accumulation in the lungs, which can be delayed in onset .

Dermal and Ocular Effects

Contact with skin or eyes can cause severe burns or frostbite due to the compound's corrosive nature. Immediate medical attention is recommended following exposure .

The biological activity of tetrafluorosilane can be attributed to several mechanisms:

- Hydrolysis : Upon contact with moisture (including that in biological tissues), tetrafluorosilane hydrolyzes rapidly to form hydrofluoric acid (HF), a highly corrosive substance that can cause deep tissue damage .

- Reactivity with Biological Molecules : The fluorine atoms in tetrafluorosilane can react with various organic compounds, potentially disrupting cellular functions and leading to cytotoxic effects.

Case Study 1: Inhalation Exposure

A study reported severe respiratory complications in workers exposed to silicon tetrafluoride during industrial processes. Symptoms included acute bronchitis and long-term lung function impairment. The study emphasized the importance of protective equipment and ventilation systems in workplaces handling this compound .

Case Study 2: Skin Burns from Accidental Contact

Another documented case involved a laboratory technician who suffered severe skin burns after accidental exposure to tetrafluorosilane. The incident highlighted the need for immediate decontamination procedures and the potential for serious injuries from even brief contact.

Comparative Analysis with Similar Compounds

To understand the unique properties of tetrafluorosilane, a comparison with related compounds is useful:

| Compound | Formula | Unique Features |

|---|---|---|

| Silicon Tetrafluoride | SiF₄ | Colorless gas; primarily used in microelectronics |

| Hexafluorosilic Acid | H₂SiF₆ | Used in water fluoridation; formed from SiF₄ |

| Fluorine Gas | F₂ | Highly reactive diatomic molecule |

| Silicon Dioxide | SiO₂ | Inert compared to tetrafluorosilane |

Tetrafluorosilane's distinct reactivity profile differentiates it from other silicon-based compounds, particularly regarding its interactions with moisture and organic materials.

Eigenschaften

CAS-Nummer |

16961-83-4 |

|---|---|

Molekularformel |

F6Si.2H H2SiF6 F6H2Si H2SiF6 F6H2Si |

Molekulargewicht |

144.091 g/mol |

IUPAC-Name |

hexafluorosilicon(2-);hydron |

InChI |

InChI=1S/F6Si/c1-7(2,3,4,5)6/q-2/p+2 |

InChI-Schlüssel |

OHORFAFFMDIQRR-UHFFFAOYSA-P |

SMILES |

F.F.F[Si](F)(F)F |

Kanonische SMILES |

[H+].[H+].F[Si-2](F)(F)(F)(F)F |

Siedepunkt |

212 °F at 760 mmHg (water) approx. (USCG, 1999) |

Dichte |

1.3 at 77 °F (approx.) (USCG, 1999) - Denser than water; will sink Relative density (water = 1): |

melting_point |

-4 °F (USCG, 1999) |

Key on ui other cas no. |

16961-83-4 |

Physikalische Beschreibung |

Fluorosilicic acid appears as a colorless fuming liquid with a penetrating pungent odor. Corrosive to metals and tissue. Both the fumes and very short contact with the liquid can cause severe and painful burns. Used in water fluoridation, in hardening cement and ceramics, as a wood preservative. Colorless liquid with a sour, pungent odor; [HSDB] Aqueous solution (<=35% fluorosilicic acid): Clear light yellow liquid; [Aldrich MSDS] FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. |

Piktogramme |

Corrosive |

Löslichkeit |

Solubility in water: miscible |

Synonyme |

fluorosilicic acid hexafluorosilicic acid hydrofluorosilicic acid silicon hexafluoride dihydride |

Herkunft des Produkts |

United States |

Q1: What is the primary industrial source of fluosilicic acid?

A1: Fluosilicic acid is primarily generated as a byproduct during the production of phosphoric acid and triple superphosphate (TSP) from phosphate rock. []

Q2: What are the main industrial applications of fluosilicic acid?

A2: Fluosilicic acid finds use in various industries:

- Water fluoridation: It serves as a fluoridation agent in drinking water to prevent tooth decay. []

- Fluoride production: It acts as a precursor for manufacturing other fluorine-containing compounds like sodium fluoride, aluminum fluoride, cryolite, and hydrofluoric acid. [, , , , , , ]

- Silicon tetrafluoride production: It is used to produce silicon tetrafluoride (SiF4), a key material for polysilicon manufacturing in the electronics industry. []

- Other applications: It is also employed in smaller quantities for tanning animal skins, etching glass and ceramics, oil well acidizing, wood preservation, and as a component in specialized paints and cleaning agents. []

Q3: How is fluosilicic acid utilized in the production of aluminum fluoride?

A3: Several methods utilize fluosilicic acid for aluminum fluoride production:

- Direct reaction with aluminum hydroxide: Fluosilicic acid reacts with aluminum hydroxide to yield aluminum fluoride. []

- Reaction with ammonia and aluminum hydroxide: This multi-step process involves reacting fluosilicic acid with ammonia, followed by a reaction with aluminum hydroxide to produce aluminum fluoride. []

- Ammonolysis and alkaline hydrolysis: Fluosilicic acid undergoes ammonolysis to produce ammonium fluoride, which then reacts with potassium hydroxide to form potassium fluoride, a precursor for aluminum fluoride. []

Q4: Can fluosilicic acid be used to produce anhydrous hydrogen fluoride?

A4: Yes, several methods have been developed to produce anhydrous hydrogen fluoride from fluosilicic acid:

- Reaction with sulfuric acid: Fluosilicic acid can be reacted with sulfuric acid to produce anhydrous hydrogen fluoride. [, ]

- Thermal decomposition of ammonium fluorosilicate: Ammonium fluorosilicate, synthesized from fluosilicic acid and ammonia, can be thermally decomposed to yield anhydrous hydrogen fluoride and silicon tetrafluoride. []

- Electrodialysis and distillation: Fluosilicic acid is pyrolyzed to produce silica and a dilute hydrogen fluoride solution. This solution undergoes electrodialysis to concentrate hydrogen fluoride, followed by distillation to obtain anhydrous hydrogen fluoride. []

Q5: How can fluosilicic acid be used to produce white carbon black?

A5: White carbon black, or silica, can be produced from fluosilicic acid through several methods:

- Reaction with ammonia: Fluosilicic acid reacts with ammonia to precipitate silica and form ammonium fluoride as a byproduct. [, , , , ]

- Reaction with ammonium hydrocarbonate: Fluosilicic acid reacts with ammonium hydrocarbonate, followed by a reaction with ammonium carbonate to produce high-purity silica. []

- Reaction with sodium sulfate and sodium hydroxide: This multi-step process involves reacting fluosilicic acid with sodium sulfate and then sodium hydroxide to precipitate silica. []

Q6: What are the environmental concerns associated with fluosilicic acid?

A6: Fluosilicic acid poses environmental risks due to its corrosive nature and potential for fluorine release. Improper handling and disposal can contaminate water sources and harm ecosystems. [, , ]

Q7: How can the environmental impact of fluosilicic acid be mitigated?

A7: Several strategies can minimize the environmental impact of fluosilicic acid:

- Recycling and utilization: Utilizing fluosilicic acid for producing valuable products like aluminum fluoride, sodium fluoride, cryolite, and white carbon black reduces its disposal and promotes resource efficiency. [, , , , ]

- Controlled emissions: Implementing stringent emission control measures during phosphate fertilizer production and fluosilicic acid handling minimizes its release into the environment. [, ]

- Treatment of wastewater: Treating wastewater streams containing fluosilicic acid before discharge into the environment is crucial to prevent contamination. [, ]

Q8: What is the molecular formula and weight of fluosilicic acid?

A8: The molecular formula of fluosilicic acid is H2SiF6. Its molecular weight is 144.09 g/mol. []

Q9: How does the concentration of fluosilicic acid affect its vapor pressure?

A9: The vapor pressure of fluosilicic acid is directly proportional to its concentration. Increasing the concentration leads to a higher vapor pressure. This relationship is important to consider during handling and storage to minimize the risk of volatile fluorine compound release. []

Q10: What are the challenges associated with the distillation of fluosilicic acid?

A10: Distilling fluosilicic acid is complex due to its tendency to decompose into hydrogen fluoride and silicon tetrafluoride at elevated temperatures. The ratio of these decomposition products varies depending on the concentration of the fluosilicic acid solution being distilled. []

Q11: What analytical methods are used to determine fluosilicic acid concentration?

A11: Common methods for quantifying fluosilicic acid include:

- Titration: Titration with a strong base like sodium hydroxide, often using a color indicator or pH meter, is a common method for determining fluosilicic acid concentration. [, ]

- UV-VIS Spectroscopy: This method relies on the absorbance of light by fluosilicic acid at specific wavelengths, allowing for quantitative analysis. []

Q12: How is the quality of fluosilicic acid controlled?

A12: Quality control measures for fluosilicic acid include:

- Monitoring production processes: Stringent control over parameters during phosphate fertilizer production ensures consistent fluosilicic acid quality. []

- Analytical testing: Regular analysis of fluosilicic acid samples verifies its concentration, purity, and the presence of any impurities. [, ]

- Traceability and documentation: Maintaining detailed records of production, handling, and analysis ensures traceability and accountability for quality assurance. []

Q13: What are some areas of ongoing research related to fluosilicic acid?

A13: Research on fluosilicic acid continues to explore:

- Improved production methods: Developing more efficient and environmentally friendly processes for producing high-purity fluosilicic acid is an ongoing area of research. [, , , ]

- Novel applications: Exploring new applications for fluosilicic acid in diverse fields beyond its traditional uses is of interest, such as in material science, catalysis, and chemical synthesis. [, , , ]

- Waste minimization and resource recovery: Developing innovative technologies and strategies for maximizing the utilization of fluosilicic acid and minimizing waste generation is a key research focus. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.